5-(2,2-Difluoroethoxy)-1H-pyrazol-4-amine
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Overview
Description
5-(2,2-Difluoroethoxy)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C5H7F2N3O and its molecular weight is 163.128. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis and Catalysis
5-(2,2-Difluoroethoxy)-1H-pyrazol-4-amine and its derivatives have been studied for their potential in asymmetric synthesis, demonstrating their utility in creating compounds with chiral centers. For example, the asymmetric α-amination of 4-substituted pyrazolones, utilizing catalysts like gadolinium(III) complexes, has shown high yield and enantioselectivity. This process allows for the efficient synthesis of 4-amino-5-pyrazolone derivatives, which are valuable in various chemical syntheses (Yang et al., 2011).
Synthesis of Heterocyclic Compounds
Research into the synthesis of functionalized thiophene-based pyrazole amides via various catalytic approaches has been conducted. These studies explore the structural features of these compounds through computational applications and assess their nonlinear optical properties. This highlights the compound's significance in materials science and its potential applications in the development of new materials with specific optical properties (Kanwal et al., 2022).
Drug Discovery Applications
In the context of drug discovery, the solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives has been reported. This method is noted for its high efficiency, environmental friendliness, and potential in creating a diverse library of compounds that could be screened for various biological activities (Yu et al., 2013).
Anticancer Research
Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their anticancer activity against multiple cancer cell lines. This research underscores the potential of this compound derivatives in the development of new anticancer agents (Chavva et al., 2013).
Color Photographic Applications
The novel heterocyclic magenta dye-forming coupler, 1H-Pyrazolo(1,5-b)(1,2,4)triazole, which is a derivative of the pyrazole family, has been synthesized and proposed for use in color photography. This showcases the versatility of pyrazole derivatives beyond pharmaceutical applications, extending into the field of materials science (Shimada et al., 2006).
Mechanism of Action
Target of Action
The primary target of 3-(2,2-difluoroethoxy)-1H-pyrazol-4-amine is the ryanodine receptors (RyRs) . RyRs are selective ion channels that regulate the release of calcium ions, which are essential for the contraction of muscle cells .
Mode of Action
The compound interacts with its target, the ryanodine receptors, by activating them . This activation leads to the orderly release of intracellular endogenous calcium ions into the cytoplasm . The result is an effective control of most of the important lepidopteran insects and some other kinds of insects .
Biochemical Pathways
The affected biochemical pathway is the calcium signaling pathway. The activation of the ryanodine receptors leads to the release of calcium ions, which play a crucial role in various cellular processes, including muscle contraction .
Pharmacokinetics
It is known that the compound is absorbed mainly by leaves and, to a lesser extent, roots . It exhibits knockdown and residual control . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The activation of the ryanodine receptors by 3-(2,2-difluoroethoxy)-1H-pyrazol-4-amine leads to the release of calcium ions, resulting in muscle contraction . This causes paralysis in insects, leading to their death . The compound has shown better insecticidal activity against plutella xylostella and chilo suppressalis than the commercial chlorantraniliprole .
Action Environment
The action of 3-(2,2-difluoroethoxy)-1H-pyrazol-4-amine can be influenced by various environmental factors. For instance, the compound is mobile in the environment, which can affect its distribution and efficacy . Furthermore, the compound is considered environmentally and ecologically safe , making it suitable for integrated insect management .
Properties
IUPAC Name |
5-(2,2-difluoroethoxy)-1H-pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3O/c6-4(7)2-11-5-3(8)1-9-10-5/h1,4H,2,8H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPFXUGLQBUKJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1N)OCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.